1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a pyridin-3-ylmethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridin-3-ylmethylamine with a trifluoromethyl-substituted pyrazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices, such as solvent recycling and waste minimization.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or
Biological Activity
1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl pyrazoles. Various methods have been documented, including regioselective approaches that enhance yield and purity. For instance, a scalable synthesis method has been reported using lithiation and electrophilic trapping strategies .
Anticancer Properties
One of the most promising aspects of this compound is its potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl pyrazoles can act as activators of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism by modulating the Warburg effect . This modulation can lead to reduced proliferation in cancer cells, making it a candidate for further development in cancer therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies have shown that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as amides or piperidine moieties, enhances their antimicrobial properties .
Case Study 1: PKM2 Activation
A study optimized a series of small molecules based on trifluoromethyl pyrazoles as PKM2 activators. These compounds demonstrated significant antiproliferative effects in vitro, suggesting their potential use in cancer treatment .
Case Study 2: Anti-inflammatory Activity
In another investigation, several novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds exhibited notable inhibition rates against inflammatory markers, indicating their therapeutic potential in treating inflammatory diseases .
Research Findings Summary Table
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-4-8(10(18)19)17(16-9)6-7-2-1-3-15-5-7/h1-5H,6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHQZDPSAJMGIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.